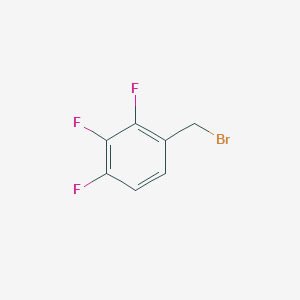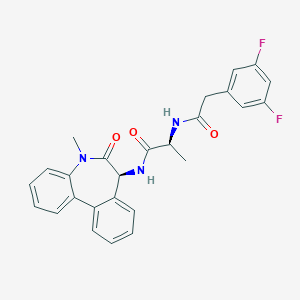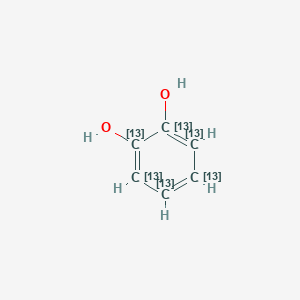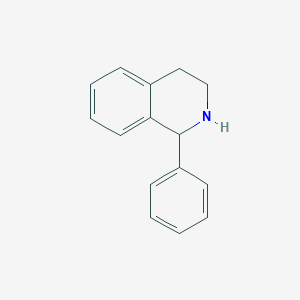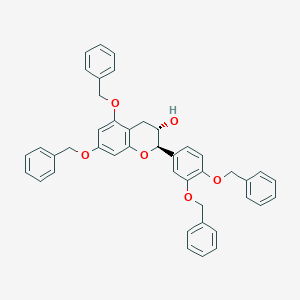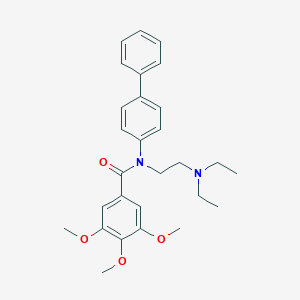
Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mechanism of Action
The mechanism of action of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- is not fully understood, but it is thought to act through modulation of the cholinergic system. Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has been shown to activate the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, inflammation, and pain perception. Activation of this receptor has been shown to lead to the release of anti-inflammatory cytokines and the inhibition of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has been found to have a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has also been found to possess analgesic effects by reducing pain perception through modulation of the cholinergic system. Additionally, Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- is its high potency and selectivity for the α7 nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-. One potential direction is the development of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- derivatives with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the study of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the role of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- in the modulation of the immune system and its potential use in the treatment of autoimmune diseases could also be explored.
In conclusion, Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- is a promising compound with potential therapeutic applications in various diseases and conditions. Its anti-inflammatory, analgesic, and neuroprotective effects make it a potential candidate for the treatment of chronic pain, inflammatory disorders, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in various therapeutic applications.
Synthesis Methods
The synthesis of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- involves the reaction of 4-bromo-1,1'-biphenyl with N-(2-diethylamino)ethyl-3,4,5-trimethoxybenzamide in the presence of a palladium catalyst. This reaction leads to the formation of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- as a white solid with a high yield of approximately 80%.
Scientific Research Applications
Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
143288-15-7 |
|---|---|
Molecular Formula |
C28H34N2O4 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C28H34N2O4/c1-6-29(7-2)17-18-30(24-15-13-22(14-16-24)21-11-9-8-10-12-21)28(31)23-19-25(32-3)27(34-5)26(20-23)33-4/h8-16,19-20H,6-7,17-18H2,1-5H3 |
InChI Key |
BUIKJOVOKPYVCT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCN(CC)CCN(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Other CAS RN |
143288-15-7 |
synonyms |
N-(1,1'-Biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxybenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
